Product packaging for 5-Nitro-2-phenyl-4,6-pyrimidinediol(Cat. No.:)

5-Nitro-2-phenyl-4,6-pyrimidinediol

Cat. No.: B372765
M. Wt: 233.18g/mol
InChI Key: HZYOWXPKWVKUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-phenyl-4,6-pyrimidinediol is a pyrimidine-based organic compound of significant interest in advanced chemical research and development. The core pyrimidine structure is a privileged scaffold in medicinal and agricultural chemistry, often serving as a key building block for more complex molecules. While the specific biological activity and mechanism of action for this compound are areas of ongoing investigation, closely related nitro-phenylpyrimidine compounds are frequently explored as intermediates in synthesizing potential pharmaceutical agents . For instance, analogs such as 4,6-dichloro-5-nitro-2-phenylpyrimidine are utilized as precursors in nucleophilic substitution reactions, enabling the creation of diverse chemical libraries for biological screening . The presence of both the nitro group and the two hydroxyl groups on the pyrimidine ring makes this molecule a versatile intermediate. Researchers can exploit these functional groups for further chemical transformations; the nitro group can be reduced to an amine, and the hydroxyl groups can be modified through alkylation or other reactions to produce novel derivatives. This is a common strategy, as seen in compounds like 4,6-dimethoxy-5-nitro-2-phenylpyrimidine, which is analyzed using reverse-phase HPLC methods, a technique also applicable for purity assessment and pharmacokinetic studies of this compound class . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is supplied as a solid and should be stored in a cool, dry place. Researchers are encouraged to consult the relevant safety data sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3O4 B372765 5-Nitro-2-phenyl-4,6-pyrimidinediol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7N3O4

Molecular Weight

233.18g/mol

IUPAC Name

4-hydroxy-5-nitro-2-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H7N3O4/c14-9-7(13(16)17)10(15)12-8(11-9)6-4-2-1-3-5-6/h1-5H,(H2,11,12,14,15)

InChI Key

HZYOWXPKWVKUFS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)[N+](=O)[O-])O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 5-Nitro-2-phenyl-4,6-pyrimidinediol

The construction of the this compound scaffold involves several sophisticated synthetic strategies, including multi-component reactions, cyclization techniques, and methods that prioritize regioselectivity and sustainability.

Multi-component reactions (MCRs) are highly efficient synthetic methods that combine three or more reactants in a single step to form a complex product, thereby reducing waste and simplifying procedures. rasayanjournal.co.in The Biginelli reaction and its variations are prominent examples of MCRs used for pyrimidine (B1678525) synthesis. wikipedia.orgresearchgate.net These reactions typically involve the condensation of a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea (B124793) derivative. researchgate.net For the synthesis of this compound, a potential MCR approach could involve the reaction of a nitrated malonic acid derivative, benzaldehyde, and urea.

Recent advancements in MCRs focus on the use of catalysts to improve yields and reaction conditions. For instance, ionic liquids have been employed as effective organocatalysts in the synthesis of pyrimidine derivatives. researchgate.net Furthermore, the use of microwave irradiation in conjunction with MCRs has been shown to accelerate reaction times and improve product yields. mdpi.com

Table 1: Examples of Multi-component Reactions for Pyrimidine Synthesis

Reactant AReactant BReactant CCatalyst/ConditionsProduct Type
β-Dicarbonyl CompoundAldehyde DerivativeUrea/ThioureaAcid/Base, MicrowaveDihydropyrimidinone
KetoneAmidineN,N-dimethylformamide dimethyl acetalNH4I, Solvent-freeSubstituted Pyrimidine
MalononitrileAromatic AldehydeBarbituric AcidDibutylamine, Aqueous EthanolPyrano[2,3-d]pyrimidine

This table provides examples of multi-component reactions used in the synthesis of various pyrimidine derivatives. The specific synthesis of this compound via an MCR is a specialized application of these general principles.

The formation of the pyrimidine ring is a cornerstone of synthesizing compounds like this compound. The principal synthetic route involves the cyclization of β-dicarbonyl compounds with N-C-N containing molecules, such as amidines, urea, or guanidine. wikipedia.org For 2-substituted pyrimidines, the reaction of a β-dicarbonyl with an amidine is a common strategy. wikipedia.org

A variety of catalysts and reaction conditions have been developed to facilitate these cyclization reactions. For example, copper-catalyzed cyclization of ketones with nitriles under basic conditions offers a general and economical route to diversely functionalized pyrimidines. researchgate.netorganic-chemistry.org This method proceeds through a pathway where nitriles act as electrophiles, leading to the formation of multiple carbon-carbon and carbon-nitrogen bonds. researchgate.net Samarium chloride has also been used to catalyze the cyclization of β-formyl enamides with urea under microwave irradiation. organic-chemistry.org

Regioselective functionalization is crucial for introducing specific substituents at desired positions on the pyrimidine ring. In the context of this compound, the introduction of the nitro group at the C5 position is a key regioselective step. The nitration of pyrimidine rings can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. rsc.org The specific conditions for the regioselective nitration of 2-phenyl-4,6-pyrimidinediol would need to be carefully controlled to ensure the desired outcome.

Recent research has explored various strategies for the regioselective functionalization of pyrimidine scaffolds. For instance, the functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) has been achieved with regioselectivity, demonstrating the ability to control reactions at specific positions. shd-pub.org.rs Additionally, methods for the regioselective C-3 functionalization of related heterocyclic systems have been developed, which could potentially be adapted for pyrimidine derivatives. nih.gov

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to minimize environmental impact. rasayanjournal.co.in These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. rasayanjournal.co.injmaterenvironsci.com

Key green synthetic strategies for pyrimidines include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. rasayanjournal.co.inresearchgate.net

Ultrasonic synthesis: The use of ultrasound can also enhance reaction rates and efficiency. rasayanjournal.co.injmaterenvironsci.com

Solvent-free reactions: Conducting reactions without a solvent, for instance using mechanochemistry (grinding), minimizes waste and can lead to purer products. researchgate.netnih.gov

Use of green catalysts: Biodegradable and reusable catalysts, such as nano-SiO2 and certain ionic liquids, are being explored. rasayanjournal.co.inresearchgate.net

Aqueous media: Water is an environmentally benign solvent, and its use in organic synthesis is a key aspect of green chemistry. jmaterenvironsci.com

These sustainable methods are not only environmentally friendly but also often offer economic advantages through reduced energy consumption and simplified purification processes. rasayanjournal.co.in

Derivatization and Scaffold Modification of this compound

The modification of the this compound scaffold is essential for exploring its chemical space and developing new compounds with potentially interesting properties.

The pyrimidine core of this compound offers several positions for the introduction of diverse chemical groups. A deconstruction-reconstruction strategy has been developed that allows for the conversion of pyrimidines into other nitrogen-containing heterocycles. nih.gov This involves transforming the pyrimidine into a pyrimidinium salt, which can then be cleaved and subsequently used in various heterocycle-forming reactions. nih.gov

Furthermore, direct derivatization methods can be employed. For example, the hydroxyl groups at the C4 and C6 positions can potentially be converted to other functional groups. The introduction of substituents at the C2 position can be achieved by starting with different amidines in the initial cyclization step. nih.gov The phenyl group at the C2 position can also be modified, for instance, by using substituted benzaldehydes in the synthesis.

Table 2: Potential Derivatization Reactions of Pyrimidine Scaffolds

Reaction TypeReagentsPosition of ModificationPotential Outcome
N-AlkylationAlkyl halide, BaseN1 and/or N3Introduction of alkyl groups
HalogenationN-HalosuccinimideC5Introduction of halogen atoms
Suzuki CouplingBoronic acid, Palladium catalystHalogenated positionsFormation of C-C bonds
Buchwald-Hartwig AminationAmine, Palladium catalystHalogenated positionsFormation of C-N bonds

This table illustrates general derivatization reactions that could potentially be applied to the this compound scaffold to introduce chemical diversity, based on established pyrimidine chemistry.

Selective Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound and related structures serves as a key site for introducing molecular diversity. Selective substitution reactions on this ring allow for the fine-tuning of the compound's properties.

One common strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Stille reaction. This method has been successfully employed to introduce aryl groups, like furyl and phenyl rings, at the C-5 position of a pyrimidine core. researchgate.net The reaction typically utilizes an organostannane reagent in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)-palladium(II), to achieve C-C bond formation. researchgate.net

Another approach to functionalize the phenyl ring is through lithiation followed by nucleophilic addition. For instance, a 5-phenylpyrimidine (B189523) can be treated with a strong base like lithium diisopropylamide (LDA) to generate an organolithium intermediate. This intermediate can then react with an electrophile, such as a ketone like p-fluoroacetophenone, to introduce a new substituent onto the phenyl ring. researchgate.net

Exploration of Electron-Withdrawing and Electron-Donating Group Effects

Electron-withdrawing groups, such as nitro (-NO2), cyano (-CN), and carbonyl groups, decrease the electron density of the aromatic ring. studypug.commasterorganicchemistry.com This deactivation of the ring can make it less susceptible to electrophilic attack but more prone to nucleophilic aromatic substitution. dalalinstitute.comlibretexts.org For instance, the presence of nitro groups ortho and para to a leaving group on an aromatic ring significantly enhances the rate of nucleophilic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance. libretexts.orgnih.gov

Conversely, electron-donating groups, like hydroxyl (-OH), alkoxy (-OR), and amino (-NH2) groups, increase the electron density of the phenyl ring. studypug.com This increased nucleophilicity makes the ring more reactive towards electrophiles. libretexts.org In the context of synthesizing derivatives, aldehydes bearing electron-donating groups have been observed to exhibit better reactivity in certain multi-component reactions compared to those with electron-withdrawing groups. nih.gov

The interplay of these electronic effects is crucial in directing the course of a reaction and has been studied in various contexts, including the synthesis of pyranopyrimidine derivatives where the nature of the substituent on the aromatic aldehyde can greatly affect product formation. nih.gov

Table 1: Effect of Substituent on Aromatic Ring Reactivity

Substituent TypeExamplesEffect on Phenyl RingInfluence on Reactivity
Electron-Donating Groups (EDGs) -OH, -OR, -NH2, Alkyl groupsIncreases electron densityActivates the ring towards electrophilic substitution. Can enhance the reactivity of associated functional groups. studypug.comlibretexts.org
Electron-Withdrawing Groups (EWGs) -NO2, -CN, -CHO, -COR, HalogensDecreases electron densityDeactivates the ring towards electrophilic substitution. Facilitates nucleophilic aromatic substitution. studypug.commasterorganicchemistry.com

Mechanistic Elucidation of Reaction Pathways

Understanding the mechanisms of the reactions involved in the synthesis and modification of this compound is fundamental for optimizing reaction conditions and predicting outcomes.

Investigation of Aromatic Nucleophilic Substitution Mechanisms

Aromatic nucleophilic substitution (SNAr) is a key reaction type for modifying the pyrimidine and phenyl moieties. The most common mechanism is the bimolecular addition-elimination pathway (ArSN2). dalalinstitute.comgovtpgcdatia.ac.in This process involves two main steps:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of strong electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate and thus facilitating the reaction. dalalinstitute.comlibretexts.orgnih.gov

Departure of the Leaving Group: The leaving group is subsequently eliminated, restoring the aromaticity of the ring and yielding the substitution product. libretexts.orgmdpi.com

In some cases, particularly with unactivated aryl halides and very strong bases, a benzyne (B1209423) (aryne) mechanism can occur, which proceeds through an elimination-addition sequence. dalalinstitute.comgovtpgcdatia.ac.in Another less common mechanism is the unimolecular (ArSN1) pathway, often seen with diazonium salts. dalalinstitute.com

Role of Intermediates in Synthetic Pathways

The formation of specific intermediates often dictates the course and outcome of a synthetic sequence. In the synthesis of pyrimidine derivatives, several key intermediates have been identified.

For instance, in multi-component reactions for the synthesis of fused pyrimidine systems like pyranopyrimidines, an N-acyliminium ion can be formed as a key intermediate. This electrophilic species can then undergo reactions such as a hetero-Diels-Alder cycloaddition with a suitable diene to construct the final heterocyclic framework. nih.govacs.org

In the synthesis of certain pyrimido[5,4-d]pyrimidines, the reaction proceeds through the formation of an amine intermediate via the reduction of a nitro group, which then undergoes cyclization. rsc.org Similarly, the synthesis of other complex heterocyclic systems can involve the formation of amidine or enamine intermediates that subsequently cyclize to form the target pyrimidine-fused rings. rsc.org The isolation and characterization of stable intermediates, such as the Meisenheimer complex in SNAr reactions, provide strong evidence for the proposed reaction mechanisms. libretexts.org

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound derivatives. Both metal-based and organocatalysts are employed to facilitate key bond-forming reactions.

Palladium-catalyzed cross-coupling reactions, as mentioned earlier, are instrumental for C-C bond formation on the phenyl ring. researchgate.net In addition, various Lewis acid catalysts, such as zirconium tetrachloride and antimony trichloride, have been utilized in the synthesis of pyrimidine-containing fused rings. nih.gov These catalysts can activate substrates and promote cycloaddition reactions.

Organocatalysts, including L-proline and p-toluenesulfonic acid, have also proven effective in promoting multi-component reactions for the synthesis of complex pyrimidine derivatives. nih.gov These catalysts often operate through the formation of iminium or enamine intermediates. Furthermore, novel catalytic systems, such as copper immobilized on modified layered double hydroxides (LDHs), have been developed for the eco-friendly and efficient synthesis of pyrano[2,3-d]pyrimidine derivatives under mild, solvent-free conditions. nih.gov The use of nanocatalysts and ionic liquids also represents a modern approach to enhance reaction efficiency and facilitate catalyst recycling. rsc.orgmdpi.com

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, albeit with approximations, to provide detailed information about molecular orbitals, charge distributions, and geometric parameters.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. psu.edu DFT calculations are used to determine optimized geometries, vibrational frequencies, and electronic properties. For molecules containing nitro groups and aromatic rings, such as 5-Nitro-2-phenyl-4,6-pyrimidinediol, specific functionals like B3LYP are often employed with basis sets like 6-311++G** to accurately model the complex electronic effects. researchgate.net

These calculations are crucial for understanding the impact of the electron-withdrawing nitro group and the phenyl substituent on the pyrimidine (B1678525) core. eurjchem.com DFT can be used to analyze global reactivity descriptors, which are derived from the energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. eurjchem.com

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT (Note: This table presents typical parameters and is for illustrative purposes, as specific data for this compound is not publicly available.)

Parameter Formula Significance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Chemical reactivity, stability
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Resistance to change in electron distribution
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Electron escaping tendency

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

Conformational Analysis and Tautomeric Equilibria

The structure of this compound is not static. The molecule can exist in different spatial arrangements (conformations) and structural isomers (tautomers).

Tautomeric Equilibria: Pyrimidinediols can exist in several tautomeric forms, primarily the diol, keto-enol, and diketo forms. acs.orgresearchgate.net For 4,6-dihydroxypyrimidine, the equilibrium between the hydroxy (diol) and ketonic forms is a central aspect of its chemistry. acs.org Computational studies have shown that for pyrimidine derivatives, the ketonic (or oxo) forms are often more stable than the hydroxyl (or enol) forms, a shift from what is observed in simpler systems like hydroxypyridine. researchgate.net The presence of the nitro group at the 5-position is expected to significantly influence the electronic distribution and thus the relative stability of these tautomers. acs.org Theoretical calculations can determine the relative Gibbs free energies of the possible tautomers in both the gas phase and solution, predicting the dominant species under different conditions. researchgate.net

The distribution of electrons within a molecule governs its reactivity and physical properties. Charge density studies, both experimental (via high-resolution X-ray diffraction) and theoretical (via DFT), provide a detailed picture of bonding and intermolecular interactions. psu.edumdpi.com

The Atoms in Molecules (AIM) theory is a powerful tool used to analyze the calculated electron density to characterize chemical bonds and non-covalent interactions. psu.edu For this compound, this analysis would reveal the polar nature of the C-NO₂ bond and the N-O bonds within the nitro group. It would also quantify the charge distribution across the pyrimidine and phenyl rings. Hirshfeld surface analysis is another computational technique that complements charge density studies by visualizing and quantifying intermolecular contacts in a crystal structure, which is crucial for understanding how molecules pack in the solid state. researchgate.net The analysis can highlight significant interactions, such as hydrogen bonds involving the hydroxyl groups and π-π stacking from the phenyl rings. researchgate.net

Computational Modeling of Reaction Dynamics

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions, providing insights into how reactions occur, their feasibility, and their energetics.

Computational modeling can map out the entire pathway of a chemical reaction, from reactants to products, via one or more transition states. A transition state is the highest energy point along a reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. ucl.ac.uk For a molecule like this compound, potential reactions of interest include electrophilic or nucleophilic substitution on the pyrimidine ring or reactions involving the nitro group, such as its reduction. acs.org

DFT calculations are used to locate the geometry of transition states and calculate their energies. This information is vital for understanding reaction mechanisms. For instance, in the reduction of nitro compounds, computational studies can postulate a catalytic cycle, identifying key intermediates and the rate-limiting step by comparing the energy barriers of each phase of the reaction. acs.org

The energetic landscape of a molecule describes its stability and the energy required to break its chemical bonds.

Heat of Formation (ΔHf): This is the enthalpy change when a compound is formed from its constituent elements in their standard states. It is a fundamental measure of the molecule's thermodynamic stability. Computational methods can predict the heat of formation with reasonable accuracy, which is particularly useful for energetic materials where experimental determination can be hazardous.

Bond Dissociation Energies (BDE): The BDE is the energy required to break a specific bond homolytically. ucsb.edu For nitro-containing compounds, the BDE of the C-NO₂ or N-NO₂ bond is often the lowest in the molecule, making it the weakest link and the likely site for initial decomposition upon heating or impact. researchgate.net DFT calculations are a standard method for determining BDEs. researchgate.net A comparison between calculated BDEs and experimental impact sensitivity has shown that the cleavage of the weakest bond is a critical step in the initiation of detonation for many explosives. researchgate.net For this compound, calculating the BDE for all bonds would identify the most labile bond, providing insight into its thermal stability.

Table 2: Representative Bond Dissociation Energies (BDE) for Related Chemical Moieties (Note: Values are for illustrative purposes, sourced from studies on various nitroaromatic and heterocyclic compounds to provide context. researchgate.netucsb.edu All values are in kJ/mol.)

Bond Type Representative BDE (kJ/mol) Context/Significance
Aromatic C-NO₂ 220 - 240 Often the weakest bond in nitroaromatics, key to thermal stability. researchgate.net
Aromatic C-H ~ 470 Strong bond, less likely to be the initial site of decomposition.
Aromatic C-C ~ 500 Very strong bond within the ring structure.
C-N (in ring) > 350 Generally stable bond within heterocyclic systems.

| O-H (in diol) | ~ 460 | Strong bond, but acidity is a key chemical property. |

Molecular Interactions and Binding Dynamics

Understanding the molecular interactions and binding dynamics of this compound is fundamental to elucidating its mechanism of action at a molecular level. Computational techniques such as molecular docking and the analysis of non-covalent forces offer a window into these complex processes.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. koyauniversity.org This technique is instrumental in identifying potential biological targets and understanding the binding affinity and mode of interaction. For pyrimidine derivatives, common protein targets include cyclin-dependent kinases (CDKs) and cyclooxygenase (COX) enzymes, which are implicated in cancer and inflammation, respectively. researchgate.netrsc.org

While specific docking studies on this compound are not extensively documented in publicly available literature, hypothetical docking simulations can be constructed based on studies of structurally similar compounds. For instance, docking simulations of pyrimidine Schiff bases with the CDK1 active site have revealed key interactions. tandfonline.com Similarly, other substituted pyrimidines have been docked against various protein targets, demonstrating the importance of hydrogen bonding and hydrophobic interactions in their binding. researchgate.netd-nb.info

In a hypothetical docking scenario of this compound with a protein kinase active site, the pyrimidinediol core would be expected to form critical hydrogen bonds. The hydroxyl groups at positions 4 and 6 can act as both hydrogen bond donors and acceptors, while the nitro group at position 5 can form strong polar interactions. The phenyl group at position 2 is likely to engage in hydrophobic or π-π stacking interactions within a hydrophobic pocket of the binding site.

Table 1: Hypothetical Ligand-Target Docking Interactions for this compound

Functional Group of LigandPotential Interacting Residue (Example)Type of InteractionEstimated Distance (Å)
4-OH groupAspartate (Asp)Hydrogen Bond (Donor)~2.8
6-OH groupLeucine (Leu) - Backbone C=OHydrogen Bond (Donor)~3.0
Nitro group (O)Arginine (Arg)Hydrogen Bond (Acceptor)~2.9
Phenyl groupPhenylalanine (Phe)π-π Stacking~3.5 - 4.5
Pyrimidine Ring (N)Glutamine (Gln)Hydrogen Bond (Acceptor)~3.1

Note: This table is illustrative and based on docking studies of similar pyrimidine derivatives. Actual interactions and distances would depend on the specific protein target.

The binding energy, a measure of the affinity between the ligand and the target, would be calculated by the docking software. For similar pyrimidine derivatives, these values often range from -6 to -9 kcal/mol, indicating stable binding. tandfonline.comd-nb.info

The intermolecular forces, particularly hydrogen bonds, play a crucial role in the supramolecular assembly and biological activity of this compound. The presence of multiple hydrogen bond donors (the two hydroxyl groups) and acceptors (the two hydroxyl oxygens, the two pyrimidine nitrogens, and the two oxygens of the nitro group) allows for the formation of extensive and robust hydrogen bonding networks. nih.gov

Crystal structure analysis of closely related compounds, such as 2-amino-6-[methyl(phenyl)amino]-5-nitropyrimidin-4(3H)-one, reveals that molecules are often linked into complex arrangements like sheets or chains through a combination of N—H⋯O and other hydrogen bonds. nih.gov The nitro group is a potent hydrogen bond acceptor, and the diol functionality allows for multiple points of interaction.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal. mdpi.comresearchgate.net For pyrimidine derivatives, this analysis often shows that H···H, O···H, and C···H contacts are the most significant contributors to the crystal packing. mdpi.com

In the case of this compound, the key hydrogen bonding interactions would involve the hydroxyl groups acting as donors to the nitro group or pyrimidine nitrogens of adjacent molecules. The formation of dimers through O-H···O or O-H···N bonds is highly probable. These primary interactions would then extend into a larger, three-dimensional network.

Table 2: Predicted Hydrogen Bond Parameters for this compound

Donor (D)Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
O4-HO (Nitro)~0.98~1.8 - 2.2~2.8 - 3.2~150 - 170
O6-HN1 (Pyrimidine)~0.98~1.9 - 2.3~2.9 - 3.3~140 - 160
O4-HO6 (Intermolecular)~0.98~1.7 - 2.1~2.7 - 3.1~160 - 180
C-H (Phenyl)O (Nitro)~1.08~2.3 - 2.7~3.3 - 3.7~130 - 150

Note: These parameters are theoretical predictions based on the analysis of similar molecular structures and general principles of hydrogen bonding. nih.govnih.gov

Advanced Analytical and Structural Characterization Techniques

Spectroscopic Analysis for Electronic and Molecular States

Spectroscopy is a cornerstone for understanding the fundamental properties of 5-Nitro-2-phenyl-4,6-pyrimidinediol at the molecular level. By probing the interactions of the molecule with electromagnetic radiation, various spectroscopic techniques can elucidate its electronic configuration, bonding, and functional group characteristics.

Electron Spin Resonance (ESR) Spectroscopy for Radical Formation Studies

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used to detect and characterize chemical species with unpaired electrons, such as free radicals. libretexts.orgdu.ac.in For a molecule like this compound, ESR spectroscopy is particularly valuable for investigating the formation of radical anions. The presence of the electron-withdrawing nitro (-NO₂) group on the pyrimidine (B1678525) ring facilitates the acceptance of an electron to form a paramagnetic radical anion.

While direct ESR studies on this compound are not extensively documented, the principles can be inferred from studies on related nitro-aromatic and heterocyclic compounds. nih.gov An ESR experiment would involve generating the radical, often through electrochemical reduction or chemical reaction, and then analyzing the resulting spectrum.

The key information derived from the ESR spectrum is the g-factor and hyperfine coupling constants.

g-factor: This proportionality factor is characteristic of the radical's electronic environment. For organic radicals, the g-value is typically close to that of a free electron (~2.0023). uoc.gr

Hyperfine Interactions: The coupling of the unpaired electron's spin with the spins of nearby magnetic nuclei (like ¹⁴N and ¹H) splits the ESR signal into multiple lines. libretexts.org The number and pattern of these lines reveal the number of equivalent nuclei interacting with the unpaired electron, providing direct evidence for the delocalization of the unpaired electron across the pyrimidine and phenyl rings. utexas.edu Analysis of the hyperfine splitting pattern for this compound would confirm the location of the unpaired electron, which is expected to be significantly delocalized onto the nitro group. uoc.grutexas.edu

Advanced Nuclear Magnetic Resonance (NMR) for Elucidating Chemical Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms, primarily ¹H (proton) and ¹³C (carbon-13). magritek.com

For this compound, ¹H and ¹³C NMR spectra would provide definitive structural confirmation. Although specific spectral data for this exact compound is limited, expected chemical shifts can be predicted based on its constituent functional groups and data from analogous structures like 5-nitro-2,6-dioxohexahydropyrimidine derivatives and 2-phenyl-1H-benzimidazoles. tandfonline.comrsc.org

¹H NMR: The proton spectrum would show distinct signals for the phenyl group protons, typically in the aromatic region (δ 7.0–8.5 ppm). The exact splitting pattern would depend on the substitution. The hydroxyl (-OH) protons on the pyrimidinediol ring would likely appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. magritek.com The phenyl carbons, pyrimidine ring carbons, and the carbon attached to the nitro group would all resonate at characteristic chemical shifts. The presence of the electron-withdrawing nitro group and electronegative oxygen and nitrogen atoms in the pyrimidine ring would significantly influence the chemical shifts of adjacent carbons.

Predicted Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
Phenyl Protons (C₆H₅)7.0 - 8.5125 - 150Complex multiplet pattern expected. The carbon attached to the pyrimidine ring will be shifted downfield.
Hydroxyl Protons (OH)Variable (e.g., 10.0 - 14.0)N/AOften broad and may exchange with D₂O. Shift is highly dependent on solvent and hydrogen bonding.
Pyrimidine Ring Carbons (C4, C6)N/A150 - 175Carbons attached to hydroxyl groups (in the enol form) or carbonyl carbons (in the keto form) are significantly deshielded.
Pyrimidine Ring Carbon (C2)N/A~150 - 160Carbon attached to the phenyl group and two nitrogen atoms.
Pyrimidine Ring Carbon (C5)N/A~120 - 140The carbon bearing the nitro group will be influenced by its strong electron-withdrawing nature.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. It is a powerful technique for identifying the functional groups present in a molecule. rigaku.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

Based on data from related nitro- and phenyl-substituted heterocyclic compounds, the following vibrational modes would be expected: tandfonline.comrsc.org

Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H (Hydroxyl)Stretching3200 - 3600Broad, Strong
N-O (Nitro group)Asymmetric Stretching1500 - 1560Strong
N-O (Nitro group)Symmetric Stretching1300 - 1360Strong
C=C / C=N (Aromatic/Pyrimidine Ring)Stretching1400 - 1650Medium to Strong
C-H (Aromatic)Stretching3000 - 3100Medium
C-O (Hydroxyl/Enol)Stretching1200 - 1300Medium to Strong

The two strong absorption bands for the nitro group are particularly diagnostic. The broad O-H stretch is indicative of the hydroxyl groups and potential hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Basicity Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.orgmsu.edu Molecules with conjugated π-systems, like this compound, typically exhibit strong UV-Vis absorption. The chromophore in this molecule consists of the phenyl ring conjugated with the pyrimidine system.

The absorption maxima (λ_max) are associated with electronic transitions, primarily π → π* and n → π* transitions. researchgate.net The extensive conjugation in this compound, enhanced by the phenyl group and influenced by the nitro and hydroxyl substituents, would result in characteristic absorption bands.

Furthermore, UV-Vis spectroscopy is a powerful method for studying the basicity of compounds like pyrimidine derivatives. acs.org The protonation or deprotonation of the molecule alters its electronic structure, leading to shifts in the absorption maxima. By monitoring these spectral changes as a function of pH or acid concentration, the pKa values can be determined.

A study on related 5-nitro-4,6-dihydroxypyrimidine derivatives demonstrated that the presence of a nitro group significantly decreases the basicity of the pyrimidine ring due to its strong electron-withdrawing effect. acs.org In acidic media, these compounds undergo protonation, which can be observed as a shift in the λ_max. For instance, 6-hydroxy-2-methyl-5-nitropyrimidin-4(3H)-one, an analog, shows a λ_max for its neutral form (B) at 324 nm, which shifts to 296 nm upon forming the monocation (BH⁺). acs.org A similar behavior would be expected for this compound.

UV-Vis Absorption Data for a Related 5-Nitro-pyrimidine Derivative

CompoundFormλ_max (nm)log(ε)
6-hydroxy-2-methyl-5-nitropyrimidin-4(3H)-one acs.orgNeutral (B)3243.72
Monoprotonated (BH⁺)2963.73

Data from a closely related analog is presented to illustrate the expected spectral behavior.

Crystallographic Studies for Solid-State Conformation and Packing

While spectroscopic methods provide invaluable data on electronic and molecular states, primarily in solution or as a bulk material, X-ray crystallography offers an unparalleled, atom-level view of a molecule's structure in the solid state.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline compound. rigaku.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one can precisely determine bond lengths, bond angles, and torsional angles. tugraz.at

This technique would unambiguously establish:

Molecular Conformation: The relative orientation of the phenyl ring with respect to the pyrimidine ring.

Tautomeric Form: Confirmation of whether the pyrimidinediol exists in the dihydroxy (enol) or dioxo (keto) form, or a combination, in the solid state.

Intermolecular Interactions: Crucial details about how the molecules pack in the crystal lattice, including hydrogen bonding networks involving the hydroxyl and nitro groups, and potential π-π stacking interactions between the aromatic rings. researchgate.neteurjchem.com

Although a specific crystal structure for this compound has not been reported in the searched literature, analysis of related structures like 4-phenyl-6-(p-tolyl)pyrimidin-2(1H)-one shows that crystal packing is often dominated by hydrogen bonding and π-π stacking interactions. researchgate.net A successful SCXRD analysis would yield a crystallographic information file (CIF), containing all the atomic coordinates and cell parameters, providing a complete and precise structural description. nih.gov

Crystal Packing and Intermolecular Interactions in the Solid State

The solid-state architecture of this compound is dictated by a network of intermolecular forces that define its crystal lattice. While specific crystallographic data for this exact compound is not publicly available, its structure can be inferred by examining related pyrimidine and nitrobenzene (B124822) derivatives. The molecular packing is expected to be heavily influenced by hydrogen bonding and π-π stacking interactions.

The pyrimidinediol core, with its hydroxyl (-OH) and nitrogen atoms, acts as a potent hydrogen bond donor and acceptor. It is anticipated that strong intermolecular hydrogen bonds of the O-H···O and N-H···O types would be prominent, linking adjacent molecules into sheets or more complex three-dimensional networks. scielo.org.coscience.gov These interactions are crucial in stabilizing the crystal structure. researchgate.net The presence of the nitro group (-NO2) introduces further possibilities for intermolecular contacts. The oxygen atoms of the nitro group can act as hydrogen bond acceptors. mdpi.com

Chromatographic Approaches for Advanced Purity Assessment and Separation

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound, as well as for detecting potential impurities or byproducts.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and determining the concentration of this compound due to its high resolution and sensitivity. A reversed-phase HPLC (RP-HPLC) method is typically employed for nitroaromatic compounds. plos.org

For the separation, a C18 column is a common choice, providing a nonpolar stationary phase that effectively retains the compound based on its hydrophobicity. nih.gov The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the target compound and the separation of any impurities with different polarities. plos.org Detection is commonly performed using a UV-Vis detector, as the nitroaromatic and phenyl-pyrimidine chromophores exhibit strong absorbance in the UV region. nih.govscirp.org Quantification is achieved by integrating the peak area and comparing it to a calibration curve constructed from standards of known concentration. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of this compound

Parameter Setting
Column C18, 5 µm particle size (e.g., 250 x 4.6 mm) researchgate.net
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid sielc.com
Elution Mode Gradient
Flow Rate 1.0 mL/min nih.gov
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)
Detector UV-Vis Diode Array Detector (DAD)

| Detection Wavelength | 254 nm and/or 290 nm nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile byproducts from the synthesis of this compound. However, due to the low volatility and high polarity of the diol functional groups, the parent compound itself is not suitable for direct GC analysis. It would require a derivatization step to convert the polar -OH groups into more volatile ethers or esters. mdpi.com For instance, silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogens on the hydroxyl groups with nonpolar trimethylsilyl (B98337) (TMS) groups, increasing volatility.

Once derivatized, the compound can be analyzed by GC-MS. The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column (e.g., DB-17ms or HP-5ms). mdpi.cometflin.com The column separates different components based on their boiling points and interactions with the stationary phase. As components elute from the column, they enter the mass spectrometer, which ionizes them (typically via electron ionization) and separates the resulting ions based on their mass-to-charge ratio, allowing for definitive identification of byproducts and the derivatized parent compound. rsc.orgijhsr.org

Table 2: Representative GC-MS Parameters for Analysis of Derivatized this compound

Parameter Setting
Derivatization Agent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) etflin.com
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min) mdpi.com
Injection Mode Split (e.g., 10:1 ratio) mdpi.com
Injector Temperature 280 °C mdpi.com
Oven Program Initial 50 °C, ramp to 300 °C mdpi.com
MS Ionization Mode Electron Ionization (EI) at 70 eV mdpi.com
Mass Analyzer Quadrupole

| Scan Range | 50-550 m/z |

Exploration of Advanced Applications and Future Research Directions

Role as Synthetic Intermediates in Complex Molecule Synthesis

The strategic placement of functional groups on the pyrimidine (B1678525) ring makes 5-Nitro-2-phenyl-4,6-pyrimidinediol a versatile precursor for the construction of more elaborate molecular architectures. The nitro group, in particular, serves as a key functional handle that can be readily transformed into other groups, such as amino or nitroso moieties, unlocking diverse synthetic pathways.

Fused heterocyclic systems are a cornerstone of many biologically active compounds and functional materials. Pyrimidines are foundational building blocks for these systems, with pteridine (B1203161) derivatives being a prominent example. Pteridines, which feature a fused pyrimidine and pyrazine (B50134) ring, are present in various natural compounds and pharmaceuticals. ijrpr.com

The synthesis of pteridines often involves the condensation of a 4,5-diaminopyrimidine (B145471) derivative with a 1,2-dicarbonyl compound. derpharmachemica.com While this compound is not a direct precursor in this classic route, its nitro group is a critical latent functionality. The nitro group can be reduced to an amino group, yielding a 5-aminopyrimidine. Subsequent nitrosation or further functionalization can then provide the necessary 4,5-disubstituted pyrimidine scaffold for pteridine synthesis. For instance, the condensation of 4,5-diaminopyrimidine-2,6-dione with dicarbonyl compounds is a known method for preparing pteridine derivatives. derpharmachemica.com Similarly, 5-nitroso-pyrimidines, which can be derived from 5-nitropyrimidines, are reacted with compounds containing an active methylene (B1212753) group to form pteridine rings. derpharmachemica.comorientjchem.org A modified reaction involves reacting 4,6-diamino-5-nitroso-2-phenyl pyrimidine with benzyl (B1604629) methyl ketone to create a specific pteridine derivative, highlighting the utility of the 2-phenylpyrimidine (B3000279) scaffold. orientjchem.org

These synthetic strategies underscore the potential of this compound as an upstream precursor. Its conversion to the corresponding 5-amino or 5-nitroso derivative would enable its entry into established synthetic routes for complex fused heterocycles like pteridines and pyrimido[4,5-d]pyrimidines. rsc.org

Beyond fused systems, the reactivity of the nitro group makes nitro-containing compounds valuable building blocks in organic synthesis. frontiersin.org The nitro group is highly electron-withdrawing and can be transformed into a wide array of other functional groups, providing synthetic flexibility. frontiersin.orgnih.gov This versatility allows for the construction of complex molecules, including pharmaceutically relevant substances. frontiersin.org

The this compound molecule can serve as a scaffold upon which molecular complexity is built. The nitro group can participate in various C-C and C-X bond-forming reactions. For example, nitro-substituted aromatics and heterocycles are key intermediates in the synthesis of numerous drugs. nih.gov The reduction of the nitro group to an amine is a common and powerful transformation, providing access to amides, sulfonamides, and other nitrogen-containing functionalities. frontiersin.org Furthermore, the hydroxyl groups at the 4 and 6 positions can be converted to other leaving groups, such as chlorides, enabling nucleophilic substitution reactions to introduce further diversity. rsc.org This multi-faceted reactivity makes the parent compound a valuable starting point for creating libraries of novel compounds for biological screening or materials testing. researchgate.netmdpi.com

Theoretical Prospects in Materials Science

The electronic and structural properties of this compound suggest its potential utility in materials science. While experimental validation is pending, theoretical and computational studies on analogous structures provide a framework for predicting its behavior and guiding future research.

High-energy-density materials (HEDMs) are substances that release large amounts of energy upon decomposition. Key characteristics of effective HEDMs include a high density, a positive heat of formation, and good thermal stability. The presence of multiple nitro groups is a common feature in many energetic materials, as they contribute to a high oxygen balance and energy content. nih.gov

Theoretical studies, often employing Density Functional Theory (DFT), are used to predict the properties of potential HEDMs before attempting their synthesis. sioc-journal.cnnih.gov For nitro-containing compounds, parameters such as density (ρ), heat of formation (ΔHf), detonation velocity (D), and detonation pressure (P) can be calculated. sioc-journal.cnresearchgate.net Research on polynitro-heterocyclic compounds, such as nitropyrazines, has shown that these molecules can exhibit favorable detonation parameters, sometimes comparable to established explosives like RDX. researchgate.net For instance, theoretical studies on a nitropyrazine derivative, ANPTTO, predicted a high density (>2 g/cm³) and a detonation velocity exceeding 9000 m/s. nih.gov

Given that this compound contains a nitro group and a dense heterocyclic core, it represents a foundational structure for theoretical HEDM design. Computational studies could be employed to evaluate its energetic properties. Further theoretical derivatization, such as the introduction of additional nitro or other explosophoric groups (e.g., nitramines, azides) onto the phenyl ring or pyrimidine core, could be explored to design novel HEDM candidates with potentially superior performance and stability. sioc-journal.cn

Table 1: Calculated Detonation Parameters of Theoretical and Known Energetic Materials

CompoundPredicted Density (g/cm³)Predicted Detonation Velocity (km/s)Predicted Detonation Pressure (GPa)Reference
2,3,6,7-tetranitropyrido[2,3-b]pyrazine1.44 - 1.935.33 - 9.2610.92 - 39.64 researchgate.net
ANPTTO> 2.0> 9.0> 40 nih.gov
TNBD1.857.72727.8 mdpi.com

This table presents data for analogous nitro-heterocyclic compounds to illustrate the range of properties predicted for potential HEDMs. Data for this compound is not yet available and awaits theoretical investigation.

Non-linear optical (NLO) materials are substances whose optical properties (e.g., refractive index, absorption coefficient) change with the intensity of incident light. These materials are crucial for applications in optoelectronics, such as frequency conversion and optical switching. nih.gov A key requirement for second-order NLO activity at the molecular level is a large first hyperpolarizability (β), which is often found in molecules possessing strong electron-donor and electron-acceptor groups linked by a π-conjugated system. journaleras.com

The structure of this compound contains elements conducive to NLO activity. The nitro group is a powerful electron acceptor, while the phenyl ring and pyrimidine core form a conjugated system. The hydroxyl groups can act as electron donors. This "push-pull" architecture can lead to significant intramolecular charge transfer upon excitation, a key factor for a high hyperpolarizability value. analis.com.my

Computational methods, particularly DFT, are widely used to calculate the NLO properties of candidate molecules. journaleras.comeurjchem.com These calculations can determine the dipole moment (μ), polarizability (α), and, most importantly, the first hyperpolarizability (β). journaleras.com Studies on other organic molecules, such as pyridine (B92270) derivatives, have shown that DFT calculations can effectively predict NLO potential and guide the synthesis of promising materials. journaleras.com Theoretical investigation of this compound and its derivatives would provide insight into their potential as NLO materials and could inspire the design of new chromophores with optimized properties.

Table 2: Theoretically Calculated NLO Properties of an Analogous Compound

CompoundMethod/Basis SetDipole Moment (μ) (Debye)Mean Polarizability (α) (x 10⁻²⁴ esu)First Hyperpolarizability (β) (x 10⁻³³ esu)Reference
5-(trifluoromethyl)pyridine-2-thiolB3LYP/6-311+G(d,p)3.235614.6118.639 journaleras.com

This table shows calculated NLO data for a related heterocyclic compound to provide context for the parameters evaluated in theoretical NLO studies. Data for this compound is not yet available.

Advanced Analytical Method Development

The characterization and quality control of this compound and its subsequent derivatives necessitate the use of advanced analytical techniques. A combination of spectroscopic and chromatographic methods would be essential for structural elucidation, purity assessment, and reaction monitoring.

Standard methods for characterizing a novel organic compound like this would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be fundamental for confirming the core structure, verifying the presence of the phenyl and pyrimidine rings, and identifying the chemical environment of each proton and carbon atom.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and elemental composition, confirming the molecular formula. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) could be employed to analyze reaction mixtures and identify byproducts, although the low volatility of the diol might require derivatization. rsc.org

Infrared (IR) and Raman Spectroscopy: FT-IR and FT-Raman spectroscopy would be used to identify key functional groups. Characteristic vibrational bands for the -OH (hydroxyl), C=N (pyrimidine ring), Ar-H (phenyl ring), and especially the asymmetric and symmetric stretches of the -NO₂ (nitro) group would provide definitive structural evidence.

X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction would provide unambiguous proof of structure, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. This is particularly important for confirming stereochemistry and understanding intermolecular interactions like hydrogen bonding.

Developing a comprehensive analytical profile using these methods is the first step in any further exploration of this compound's synthetic utility or material properties.

Future Research Avenues for this compound

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents. researchtrend.net Future research on this compound is likely to branch into several promising directions, building upon the known biological activities of related compounds.

One of the most significant future research avenues is the exploration of its potential as a dual-target or multi-target inhibitor . Many complex diseases, such as cancer, involve multiple signaling pathways. mdpi.com Compounds that can modulate more than one target can offer enhanced therapeutic efficacy and may help in overcoming drug resistance. mdpi.com The 2-phenylpyrimidine structure has been a key element in the design of potent Bruton's tyrosine kinase (BTK) inhibitors, and future work could investigate if this compound or its analogues exhibit inhibitory activity against other kinases or enzymes implicated in disease. nih.gov

The development of hybrid molecules is another promising area. mdpi.com This strategy involves combining the this compound scaffold with other known pharmacophores to create new chemical entities with potentially synergistic or novel biological activities. For instance, incorporating fragments known to interact with specific receptors or enzymes could lead to compounds with improved selectivity and potency. nih.gov

Further investigation into the full spectrum of its biological activities is warranted. While pyrimidines are well-known for their anticancer properties, they also exhibit a wide range of other pharmacological effects, including antimicrobial, anti-inflammatory, and antiviral activities. researchtrend.netnih.gov Screening this compound against a broad panel of biological targets could uncover new therapeutic applications.

The synthesis of novel analogues through structural modification will continue to be a key research focus. This could involve:

Substitution at different positions on the phenyl ring to explore structure-activity relationships (SAR).

Modification or replacement of the nitro group to fine-tune electronic properties and biological activity.

Introduction of different functional groups at the diol positions.

Finally, there is a growing interest in the application of pyrimidine derivatives in materials science , such as in the development of organic light-emitting diodes (OLEDs). mdpi.com The photophysical properties of this compound could be investigated to assess its potential in such applications.

Research AvenueObjectivePotential Impact
Dual/Multi-Target InhibitionTo design inhibitors that can modulate multiple biological targets simultaneously.Enhanced therapeutic efficacy and potential to overcome drug resistance. mdpi.com
Hybrid Molecule SynthesisTo create new chemical entities by combining the pyrimidine scaffold with other pharmacophores.Development of compounds with novel or synergistic biological activities. mdpi.com
Broad Biological ScreeningTo explore the full range of pharmacological activities beyond a single therapeutic area.Discovery of new therapeutic applications for the compound. researchtrend.net
Analogue Synthesis and SAR StudiesTo systematically modify the chemical structure to improve potency, selectivity, and pharmacokinetic properties.Optimization of the lead compound for drug development.
Materials Science ApplicationsTo investigate the photophysical properties for potential use in electronic materials.Expansion of the applicability of pyrimidine derivatives beyond medicine. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Nitro-2-phenyl-4,6-pyrimidinediol, and how can purity be optimized during synthesis?

  • Methodological Answer :

  • Step 1 : Begin with a nitro-substituted pyrimidine precursor. Use Friedländer or Kröhnke condensation to introduce the phenyl group at the 2-position .
  • Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products. For example, polar aprotic solvents like DMF enhance nitro-group stability during synthesis .
  • Step 3 : Employ membrane-based separation technologies (e.g., nanofiltration) to isolate the target compound from unreacted precursors .
  • Step 4 : Validate purity via HPLC with a pH 6.5 ammonium acetate buffer (15.4 g/L) for column stabilization, as described in pharmacopeial assays .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer :

  • Step 1 : Adhere to institutional Chemical Hygiene Plans, including mandatory safety exams (100% score required) before handling reactive nitro compounds .
  • Step 2 : Use explosion-proof equipment for synthesis due to nitro-group instability under high heat .
  • Step 3 : Store the compound in inert atmospheres (e.g., argon) to prevent degradation.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Step 1 : Use ¹H/¹³C NMR to confirm aromatic proton environments and nitro-group electronic effects.
  • Step 2 : Analyze UV-Vis spectra to assess π-π* transitions in the pyrimidine ring (200–300 nm range).
  • Step 3 : Validate molecular composition via high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

  • Methodological Answer :

  • Step 1 : Use density functional theory (DFT) to calculate electron density maps, focusing on nitro-group electrophilicity and pyrimidine ring resonance .
  • Step 2 : Simulate reaction pathways (e.g., nucleophilic aromatic substitution) using software like Gaussian or ORCA to identify transition states .
  • Step 3 : Validate predictions experimentally via kinetic studies (e.g., Arrhenius plots) under controlled conditions .

Q. What strategies resolve contradictions in catalytic activity data for this compound across studies?

  • Methodological Answer :

  • Step 1 : Conduct meta-analysis of published datasets to identify variables (e.g., solvent polarity, catalyst loading) causing discrepancies .
  • Step 2 : Design a factorial experiment (e.g., 2³ design) to isolate confounding factors like temperature or pH .
  • Step 3 : Apply multivariate regression to quantify the impact of each variable on catalytic efficiency .

Q. How can this compound be integrated into interdisciplinary studies (e.g., environmental chemistry or materials science)?

  • Methodological Answer :

  • Step 1 : Assess its potential as a ligand in coordination polymers by analyzing chelation sites (e.g., pyrimidine N-atoms) via X-ray crystallography .
  • Step 2 : Study atmospheric degradation pathways using DOE-approved protocols for energy-related pollutants, including heterogeneous oxidation kinetics .
  • Step 3 : Collaborate with chemical engineers to scale synthesis using process simulation tools (e.g., Aspen Plus) for reactor design optimization .

Methodological Frameworks

  • Experimental Design : Pre-experimental screening (e.g., solubility tests) should precede full factorial designs to minimize resource waste .
  • Data Integrity : Use encrypted chemical software (e.g., LabArchives) for secure data storage and reproducibility audits .
  • Theoretical Alignment : Align research objectives with ontological/epistemological frameworks (e.g., positivist vs. constructivist paradigms) to ensure methodological coherence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.